(1S,3S)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate
Overview
Description
(1S,3S)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate, also known as NCB-MBS, is a cyclobutyl-substituted nitroimidazole derivative that has recently been studied for its potential applications in scientific research. NCB-MBS has been found to be an effective inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide (NO). In addition, NCB-MBS has been shown to have a variety of biochemical and physiological effects, and is being explored for its potential use in lab experiments.
Scientific Research Applications
(1S,3S)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate has been studied for its potential use as a nitric oxide synthase (NOS) inhibitor. NOS is an enzyme involved in the production of nitric oxide (NO), which is a key signaling molecule in the body. By inhibiting NOS, this compound has been shown to reduce the production of NO in cells, which can be useful for studying the effects of NO in the body. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and for its potential applications in cancer research.
Mechanism of Action
(1S,3S)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate works by inhibiting the activity of nitric oxide synthase (NOS). NOS is an enzyme involved in the production of nitric oxide (NO), which is a key signaling molecule in the body. This compound binds to the NOS enzyme, preventing it from producing NO. This reduces the amount of NO in cells, which can be useful for studying the effects of NO in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an anti-inflammatory agent. In animal studies, this compound has been shown to reduce inflammation in the lungs and reduce the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in cancer research. In cell culture studies, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
(1S,3S)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in solution. In addition, it has been shown to be an effective inhibitor of NOS, which can be useful for studying the effects of NO in the body. However, this compound also has some limitations. It is not as potent as other NOS inhibitors, and it has not been studied as extensively as other compounds.
Future Directions
There are several possible future directions for research on (1S,3S)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl 4-methylbenzenesulfonate. One possibility is to explore its potential use as an anti-inflammatory agent and in cancer research. In addition, further research could be done to study the mechanism of action of this compound and to develop more potent and selective inhibitors of NOS. Finally, this compound could be studied for its potential applications in other areas, such as cardiovascular disease and neurological diseases.
properties
IUPAC Name |
[3-(4-nitroimidazol-1-yl)cyclobutyl] 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-10-2-4-13(5-3-10)23(20,21)22-12-6-11(7-12)16-8-14(15-9-16)17(18)19/h2-5,8-9,11-12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKFZLVXBRHARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)N3C=C(N=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.